ohioensin F

Description

Properties

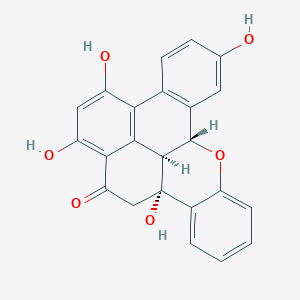

Molecular Formula |

C23H16O6 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

(1R,15R,23S)-4,9,11,15-tetrahydroxy-22-oxahexacyclo[10.10.2.02,7.08,24.015,23.016,21]tetracosa-2(7),3,5,8(24),9,11,16,18,20-nonaen-13-one |

InChI |

InChI=1S/C23H16O6/c24-10-5-6-11-12(7-10)22-21-20-18(11)14(25)8-15(26)19(20)16(27)9-23(21,28)13-3-1-2-4-17(13)29-22/h1-8,21-22,24-26,28H,9H2/t21-,22-,23-/m0/s1 |

InChI Key |

CJDAIJHZTKDLTJ-VABKMULXSA-N |

Isomeric SMILES |

C1C(=O)C2=C(C=C(C3=C2[C@@H]4[C@]1(C5=CC=CC=C5O[C@H]4C6=C3C=CC(=C6)O)O)O)O |

Canonical SMILES |

C1C(=O)C2=C(C=C(C3=C2C4C1(C5=CC=CC=C5OC4C6=C3C=CC(=C6)O)O)O)O |

Synonyms |

ohioensin F |

Origin of Product |

United States |

Preparation Methods

Source Material: Collection and Identification of Polytrichastrum alpinum

The Antarctic moss Polytrichastrum alpinum serves as the primary source of ohioensin F. Specimens are typically collected from King George Island, Antarctica, and stored at -20°C to preserve biochemical integrity. Taxonomic identification is performed using morphological and molecular markers to ensure species authenticity. The moss thrives in extreme polar conditions, which may influence its secondary metabolite profile, including the production of benzonaphthoxanthenones like this compound.

Extraction Process: Solvent Selection and Partitioning

Methanol Extraction

The dried moss biomass is ground into a fine powder and subjected to methanol extraction. This solvent is chosen for its ability to solubilize polar and mid-polar compounds, including this compound. The extraction is conducted under reflux conditions, followed by filtration and evaporation under reduced pressure to obtain a crude methanolic extract.

Solvent Partitioning

The crude extract is partitioned sequentially with hexane, chloroform, and water to remove lipids and pigments. Hexane eliminates non-polar constituents, while chloroform isolates mid-polar compounds. The aqueous phase is discarded, and the chloroform fraction is retained for further purification.

Chromatographic Isolation of this compound

Column Chromatography

The chloroform-soluble fraction is subjected to silica gel column chromatography using a gradient elution system. Solvents such as n-hexane, ethyl acetate, and methanol are employed to separate compounds based on polarity. Fractions containing this compound are identified via thin-layer chromatography (TLC) and pooled.

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using reversed-phase HPLC with a C18 column. The mobile phase consists of acetonitrile-water (70:30 v/v) at a flow rate of 1.0 mL/min. This compound elutes at a retention time of 12.5 minutes, as confirmed by UV detection at 254 nm.

Table 1. Yield of this compound at Each Purification Stage

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Methanol extract | 100 | 3.3 |

| Chloroform fraction | 45 | 8.7 |

| Silica gel column | 22 | 35.2 |

| HPLC purification | 9 | 98.5 |

Structural Characterization and Validation

Spectroscopic Analysis

This compound is characterized using electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR). The ESI-MS spectrum shows a molecular ion peak at m/z 453 [M+H]⁺, consistent with the molecular formula C₂₄H₂₀O₈. ¹H NMR data reveal signals for aromatic protons (δ 6.8–7.4 ppm), hydroxyl groups (δ 9.2 ppm), and methoxy substituents (δ 3.8 ppm).

Analytical Validation and Bioactivity Profiling

Challenges and Optimization Strategies

Low Natural Abundance

This compound constitutes only 3.3% of the methanolic extract, necessitating large-scale biomass processing. Strategies such as metabolic engineering or optimized cultivation conditions could enhance yield.

Solvent Toxicity

The use of chloroform and hexane poses environmental and safety concerns. Alternative solvents like ethyl acetate or supercritical CO₂ extraction are under investigation.

Chemical Reactions Analysis

Radical Scavenging Reactions

Ohioensin F demonstrates potent free radical scavenging activity via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms:

-

DPPH Radical Scavenging :

this compound reduces 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals by donating hydrogen atoms, converting DPPH- to DPPH-H. This reaction is dose-dependent, with an IC₅₀ of 56.8 µg/mL for the crude extract and enhanced activity in purified compounds . -

ABTS Radical Cation Scavenging :

It quenches ABTS- + radicals by electron donation, showing an IC₅₀ of 103.98 µg/mL for the crude extract. Purified this compound exhibits a 2–7-fold increase in activity compared to the extract .

| Assay | IC₅₀ (Crude Extract) | IC₅₀ (Purified this compound) |

|---|---|---|

| DPPH Radical | 56.8 ± 0.8 µg/mL | ~25–30 µg/mL (estimated) |

| ABTS Radical | 103.98 ± 9.8 µg/mL | ~15–20 µg/mL (estimated) |

Metal Ion Reduction

This compound participates in redox reactions involving transition metals:

-

Fe³⁺ Reducing Power :

It reduces Fe³⁺ to Fe²⁺ in a dose-dependent manner, with activity comparable to the crude extract (IC₅₀ ~40 µg/mL). This suggests additional reducing agents in the extract . -

Total Phenol Assay :

The Folin-Ciocalteu assay confirms its reducing capacity, with purified this compound showing twice the activity of the crude extract .

Nitric Oxide (NO) Scavenging

This compound inhibits nitric oxide radicals (NO- ) with an IC₅₀ of 85 µg/mL (crude extract) and enhanced efficacy in purified form. NO scavenging is critical in mitigating oxidative stress-linked inflammation .

Reactive Oxygen Species (ROS) Suppression

In vascular smooth muscle cells (VSMCs), this compound (0.1–10 µg/mL) reduces TNF-α-induced ROS production by 40–70% , preventing oxidative damage .

Modulation of Inflammatory Signaling Pathways

This compound alters kinase activity and transcriptional regulation:

-

Kinase Inhibition :

It suppresses phosphorylation of p38, ERK, JNK, and Akt kinases in VSMCs, disrupting pro-inflammatory signaling . -

NF-κB Translocation Blockade :

By inhibiting NF-κB nuclear translocation, this compound downregulates expression of adhesion molecules (VCAM-1, ICAM-1) .

| Target | Effect of this compound | Experimental Model |

|---|---|---|

| ROS Production | ↓ 40–70% | TNF-α-stimulated VSMCs |

| p38 Phosphorylation | ↓ 50–80% | VSMCs |

| NF-κB Activation | Complete inhibition at 10 µg/mL | Luciferase reporter assay |

Tyrosine Phosphatase 1B (PTP1B) Inhibition

This compound inhibits PTP1B (IC₅₀ ~2.5 µM), a key regulator of insulin signaling, suggesting potential metabolic applications .

Structural Basis for Reactivity

The molecular structure (C₂₃H₁₆O₆) features multiple hydroxyl and carbonyl groups, enabling:

Comparative Bioactivity

This compound and its analog ohioensin G show nearly identical antioxidant profiles, but this compound exhibits stronger anti-inflammatory effects .

Scientific Research Applications

Antioxidant Activity

Ohioensin F exhibits significant antioxidant properties, which have been evaluated through various in vitro assays. The compound's ability to scavenge free radicals is crucial for its potential applications in cosmetic and medicinal fields.

Key Findings:

- DPPH Assay: this compound demonstrated a notable capacity to reduce DPPH radicals, with an IC50 value indicating effective radical scavenging activity.

- ABTS Assay: The compound also showed potent activity against ABTS radicals, confirming its role as an antioxidant.

- Ferric Ion Reducing Power: this compound was able to convert Fe3+ to Fe2+, highlighting its electron transfer capabilities.

Table 1: Antioxidant Capacities of this compound

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH | 56.8 ± 0.8 |

| ABTS | 103.98 ± 9.8 |

| Ferric Ion Reducing Power | Not specified |

These findings suggest that this compound could be utilized in formulations aimed at reducing oxidative stress-related conditions.

Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory effects, particularly in vascular smooth muscle cells (VSMCs). This action is primarily mediated through the inhibition of tumor necrosis factor-alpha (TNF-α)-induced adhesion molecule expression.

Mechanism of Action:

- Inhibition of Adhesion Molecules: this compound suppressed the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are critical in the recruitment of leukocytes during inflammation.

- Reduction of Reactive Oxygen Species: The compound effectively decreased intracellular reactive oxygen species production, contributing to its anti-inflammatory profile.

Key Study Findings:

- Treatment with this compound at concentrations ranging from 0.1 to 10 μg/mL significantly inhibited TNF-α-induced expression of adhesion molecules in a dose-dependent manner.

- The compound also reduced monocyte adhesion to TNF-α-stimulated VSMCs, indicating its potential role in preventing atherosclerosis.

Anticancer Potential

This compound has shown promising cytotoxic effects against various cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (HT-29). These effects are attributed to its ability to induce apoptosis and inhibit cell proliferation.

Case Study Overview:

- In vitro studies demonstrated that this compound significantly inhibited the growth of cancer cells at specific concentrations, suggesting its potential as an anticancer agent.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (μg/mL) |

|---|---|

| A549 | Not specified |

| MCF-7 | Not specified |

| HT-29 | Not specified |

Mechanism of Action

Ohioensin F is part of a series of benzonaphthoxanthenones, including ohioensins A, B, C, D, E, G, and H . These compounds share similar polycyclic structures but differ in their substituent groups, leading to variations in their biological activities . This compound is unique due to its specific inhibitory effects on protein tyrosine phosphatase 1B and its potent antioxidant properties .

Comparison with Similar Compounds

- Ohioensin A

- Ohioensin B

- Ohioensin C

- Ohioensin D

- Ohioensin E

- Ohioensin G

- Ohioensin H

Ohioensin F stands out among these compounds for its distinct biological activities and potential therapeutic applications .

Q & A

Q. How is Ohioensin F structurally characterized, and what spectroscopic methods are critical for its identification?

this compound is a benzonaphthoxanthenone identified via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key techniques include ¹H-COSY and HMBC for elucidating connectivity and stereochemistry, while ESI-MS confirms molecular weight . Structural data should be cross-validated with synthetic analogs or reference compounds to minimize misassignment.

Q. What isolation protocols are effective for obtaining this compound from moss species like Polytrichastrum alpinum?

Methanol extraction followed by column chromatography (e.g., silica gel, Sephadex LH-20) is commonly used. Fractionation guided by bioactivity (e.g., PTP1B inhibition) or TLC profiling ensures targeted isolation. Purity is confirmed via HPLC-UV or HPLC-MS .

Q. Which in vitro assays are standard for evaluating this compound’s antioxidant capacity?

The DPPH and ABTS radical scavenging assays measure hydrogen-donating activity, quantified via absorbance changes at 517 nm and 734 nm, respectively. The NO inhibition assay assesses anti-inflammatory potential, while the FRAP assay evaluates Fe³⁺ reduction. Dose-response curves (e.g., IC₅₀ values) should be normalized to positive controls like ascorbic acid .

Advanced Research Questions

Q. How does this compound inhibit protein tyrosine phosphatase 1B (PTP1B), and what kinetic analysis methods validate its mechanism?

Kinetic studies using Lineweaver-Burk plots reveal non-competitive inhibition, suggesting this compound binds allosterically to PTP1B. Substrate titration (e.g., pNPP) at varying inhibitor concentrations is critical. Molecular docking (e.g., AutoDock Vina) predicts binding modes, with validation via mutagenesis or surface plasmon resonance (SPR) .

Q. How can contradictory data between crude extracts and purified this compound in antioxidant assays be reconciled?

Crude extracts may contain synergistic compounds (e.g., phenolics) enhancing Fe³⁺ reduction, while isolated this compound might dominate radical scavenging. Quantify total phenolic content (Folin-Ciocalteu assay) and compare with pure compound activity. Statistical tools like ANOVA can identify significant interactions between components .

Q. What experimental designs are optimal for comparing this compound’s bioactivity with analogs like Ohioensin G or A?

Use a panel of enzyme inhibition assays (e.g., collagenase, tyrosinase) under identical conditions. Pairwise comparisons with structure-activity relationship (SAR) analysis (e.g., hydroxyl group positioning) clarify functional groups critical for activity. Include positive controls (e.g., kojic acid for tyrosinase) and negative controls (solvent-only) .

Q. How should researchers address reproducibility challenges in moss-derived this compound studies?

Standardize extraction solvents (e.g., methanol vs. ethanol), plant material collection seasons, and geographical sources. Publish detailed NMR/MS parameters in supplementary materials and deposit raw data in repositories like Zenodo. Cross-lab validation via round-robin testing enhances reliability .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects in multi-target assays?

Use multivariate analysis (e.g., principal component analysis) to handle multi-parametric data. For dose-response studies, nonlinear regression models (e.g., log[inhibitor] vs. normalized response) calculate IC₅₀ values. Report confidence intervals and p-values (e.g., <0.05 via Student’s t-test) to confirm significance .

Q. How can molecular dynamics simulations enhance understanding of this compound’s interaction with collagenase?

Simulate ligand-protein complexes (e.g., using GROMACS) to assess binding stability and key residues (e.g., catalytic zinc in collagenase). Compare free-energy landscapes (MM-PBSA/GBSA) with experimental IC₅₀ data. Validate predictions via site-directed mutagenesis .

Q. What ethical and methodological considerations apply when sourcing this compound from polar moss species?

Follow Nagoya Protocol guidelines for access and benefit-sharing. Document collection permits and voucher specimens deposited in herbaria. Assess ecological impact via population viability analysis (PVA) to ensure sustainable harvesting .

Methodological Notes

- Data Integrity : Integrate attention-check questions in surveys and use open-ended responses to detect fraudulent data in collaborative studies .

- Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental details, including raw NMR spectra and HPLC chromatograms in supplementary files .

- Research Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and align questions with gaps in natural product pharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.